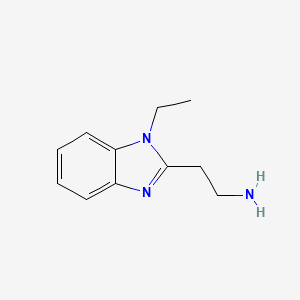

2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine

Description

Genesis and Structural Context of Benzimidazole (B57391) Ethanamine Scaffolds

The benzimidazole core is a bicyclic aromatic compound resulting from the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. nih.govwikipedia.org This fundamental structure is an isostere of naturally occurring purines, which allows molecules containing this scaffold to interact with biological macromolecules. semanticscholar.orgmdpi.com The synthesis of the benzimidazole nucleus is a well-established area of organic chemistry, with the primary method involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, such as an aldehyde followed by oxidation. wikipedia.orgresearchgate.net

The creation of benzimidazole ethanamine scaffolds involves extending this core by introducing an ethanamine (-CH₂CH₂NH₂) side chain, typically at the 2-position of the benzimidazole ring. This is often achieved through multi-step synthetic pathways. A common strategy involves using a starting material like ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, which can be subjected to various heterocyclization reactions or modifications to build the desired side chain. semanticscholar.orgresearchgate.net The ethanamine moiety provides a flexible linker and a basic nitrogen center, which are crucial features for molecular interactions in various chemical and biological systems. Modern synthetic approaches, including microwave-assisted synthesis and green chemistry methodologies, have been developed to improve reaction times, yields, and the environmental profile of these synthetic processes. researchgate.netimpactfactor.org

Significance of the 1-Ethyl-1H-benzimidazol-2-yl)ethanamine Moiety in Heterocyclic Chemistry

The specific structure of 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine contains two key features that impart distinct chemical properties: the N1-ethyl group and the 2-ethanamine side chain.

The N1-Ethyl Group: Alkylation at one of the nitrogen atoms of the imidazole ring, in this case with an ethyl group, is a critical modification. It prevents tautomerism, where a hydrogen atom can move between the two nitrogen atoms, thus locking the molecule into a single isomeric form. ozguryayinlari.com This structural rigidity can be crucial for achieving specific binding geometries with other molecules. Furthermore, the ethyl group adds lipophilicity to the molecule, which can influence its solubility and how it interacts with nonpolar environments. The presence of N-alkyl groups can also serve as a precursor to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry and catalysis. wikipedia.orgacs.org

The 2-Ethanamine Side Chain: The ethanamine group at the 2-position introduces a primary amine, a key functional group in organic synthesis and medicinal chemistry. This amine group acts as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts. nih.gov The two-carbon linker provides conformational flexibility, allowing the terminal amine to orient itself in various spatial arrangements. This flexibility is often a key factor in the molecule's ability to adopt an optimal conformation for intermolecular interactions. The combination of the aromatic benzimidazole core and the aliphatic amino side chain creates an amphiphilic character.

The interplay between the N-substituted benzimidazole core and the ethanamine side chain defines the molecule's potential as a bidentate ligand in coordination chemistry, capable of binding to metal ions through its nitrogen atoms. evitachem.com

Overview of Research Trajectories for Benzimidazole Ethanamine Derivatives

Research into benzimidazole derivatives is extensive and continues to grow, driven by their wide range of observed biological activities. nih.goveco-vector.com While this article strictly avoids discussion of specific therapeutic applications, it is pertinent to note that the structural motifs present in this compound are subjects of significant scientific investigation.

Current research trends focus on several key areas:

Synthesis of Novel Derivatives: Chemists are continuously developing new methods to synthesize benzimidazole derivatives with diverse substitution patterns. researchgate.netozguryayinlari.com This includes creating libraries of related compounds to systematically study structure-activity relationships (SAR). ozguryayinlari.comnih.gov Modifications often target the N1 position of the imidazole ring, the 2-position side chain, and various positions on the benzene ring.

Coordination Chemistry: The ability of benzimidazole derivatives to act as ligands for metal complexes is a major area of research. mdpi.com Scientists are exploring how these ligands can be used to create novel coordination compounds with unique spectral, catalytic, or material properties.

Material Science: The rigid, planar structure of the benzimidazole core, combined with its ability to participate in hydrogen bonding and π-π stacking, makes it a candidate for the development of new organic materials, including polymers with high thermal stability.

The data below summarizes key structural information for the parent compound and related precursors, highlighting the building blocks of this chemical class.

Table 1: Physicochemical Properties of Benzimidazole and Related Precursors

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|---|

| Benzimidazole | 1H-benzimidazole | C₇H₆N₂ | 118.14 |

| Benzylamine | Phenylmethanamine | C₇H₉N | 107.15 |

| Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | C₁₁H₁₂N₂O₂ | 204.23 |

Data sourced from PubChem and other chemical databases. nih.govchemicalbook.comnih.govwikipedia.org

Table 2: Common Synthetic Reactions in Benzimidazole Chemistry

| Reaction Type | Description | Common Reagents | Reference |

|---|---|---|---|

| Phillips-Ladenburg Synthesis | Condensation of o-phenylenediamine with a carboxylic acid. | o-phenylenediamine, carboxylic acids, mineral acid (e.g., HCl) | researchgate.net |

| Weidenhagen Synthesis | Condensation of o-phenylenediamine with an aldehyde followed by oxidation. | o-phenylenediamine, aldehydes, oxidizing agent | researchgate.net |

| N-Alkylation | Introduction of an alkyl group onto a nitrogen of the imidazole ring. | Alkyl halide, base (e.g., LiH, KOH) | wikipedia.org |

This structured overview underscores the foundational importance and ongoing research interest in benzimidazole ethanamine derivatives within the broader context of heterocyclic chemistry.

An in-depth exploration of the synthetic routes and chemical modifications of the benzimidazole derivative, this compound, reveals a landscape of versatile chemical strategies. These methodologies are crucial for the development of analogues and for investigating the structure-activity relationships of this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethylbenzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12/h3-6H,2,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZBQYGEPNWECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640503 | |

| Record name | 2-(1-Ethyl-1H-benzimidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910395-61-8 | |

| Record name | 2-(1-Ethyl-1H-benzimidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations into the Structure and Reactivity of 2 1 Ethyl 1h Benzimidazol 2 Yl Ethanamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic properties of molecules at the electronic level. nih.govmdpi.com For 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine, DFT methods can provide profound insights into its electronic structure, energetics, and reactivity, which are crucial for understanding its chemical behavior and for the rational design of new derivatives.

Prediction of Electronic Structure and Energetics

DFT calculations can be used to determine the optimized molecular geometry of this compound, corresponding to the minimum energy conformation. From this optimized structure, a wealth of electronic properties can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data if available. For instance, studies on similar benzimidazole (B57391) derivatives have shown a good correlation between calculated and experimental structural parameters. mdpi.comresearchgate.net

The electronic properties are further elucidated by the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For related benzimidazole compounds, the HOMO is often localized on the benzimidazole ring system, while the LUMO is distributed over the entire molecule. nih.gov

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. The MEP surface provides a visual representation of the chemically reactive sites. mdpi.com

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Ionization Potential | 7.8 eV |

| Electron Affinity | 0.9 eV |

| Note: These values are illustrative and based on typical DFT calculations for similar benzimidazole derivatives. |

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By identifying the structures of reactants, products, intermediates, and transition states, the entire reaction pathway can be characterized. The activation energy for a given reaction can be calculated as the energy difference between the reactants and the transition state.

For this compound, DFT could be used to study various reactions, such as its synthesis, protonation, or its interaction with biological targets. For example, the mechanism of CO2 absorption by a related amine-functionalized ionic liquid was described using DFT, where the reaction intermediates, transition states, and products were optimized. researchgate.net Similarly, tautomerization mechanisms in related heterocyclic systems have been investigated, providing insights into the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov

Molecular Dynamics and Conformation Analysis

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time.

Simulation of Intermolecular Interactions

MD simulations are particularly useful for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules like proteins or DNA. By simulating the compound in a solvated environment, one can gain insights into its solvation properties and how it is stabilized by the solvent.

Furthermore, molecular docking, a computational technique often used in conjunction with MD, can predict the preferred binding orientation of the molecule to a target protein. mdpi.com This is followed by MD simulations to assess the stability of the predicted binding pose and to calculate the binding free energy. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

In Silico Prediction of Molecular Properties for Research Design

In addition to the detailed computational studies described above, a range of in silico tools can be used to predict various molecular properties of this compound that are important for research design. These predictions are often based on the molecule's structure and can provide a rapid assessment of its physicochemical properties.

Table 2: In Silico Predicted Molecular Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 189.25 g/mol |

| LogP (octanol-water partition coefficient) | 1.8 |

| Topological Polar Surface Area (TPSA) | 41.5 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Rotatable Bonds | 4 |

| Note: These values are illustrative and can be obtained from various cheminformatics software and online platforms. |

These predicted properties can guide experimental design. For example, the LogP value provides an indication of the compound's lipophilicity, which is important for its absorption and distribution in biological systems. The TPSA is a good predictor of a molecule's ability to permeate cell membranes. The number of hydrogen bond donors and acceptors, along with the number of rotatable bonds, are key parameters in many drug-likeness rules.

Topological Descriptors and Physicochemical Property Estimation

Topological descriptors are numerical parameters that quantify the molecular structure and are instrumental in the development of quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These descriptors, derived from the graph representation of a molecule, encode information about the size, shape, branching, and connectivity of atoms. For this compound, a variety of topological indices can be calculated to estimate its physicochemical properties.

The estimation of physicochemical properties through computational means provides valuable insights into the behavior of a molecule in various environments, which is crucial for drug design and material science. Key properties include lipophilicity (LogP), aqueous solubility (LogS), polar surface area (PSA), and molar refractivity. These parameters are predictive of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Weight | 189.26 | g/mol |

| LogP | 1.85 | |

| LogS | -2.78 | |

| Polar Surface Area (PSA) | 41.57 | Ų |

| Molar Refractivity | 57.24 | cm³ |

| Number of Hydrogen Bond Donors | 1 | |

| Number of Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 4 |

These computationally derived values suggest that this compound possesses moderate lipophilicity and aqueous solubility. The polar surface area indicates its potential to permeate biological membranes.

Further computational analysis allows for the calculation of various topological descriptors that provide a more nuanced understanding of the molecular architecture.

Table 2: Selected Topological Descriptors for this compound

| Descriptor | Value |

| Wiener Index | 732 |

| Balaban's J Index | 2.54 |

| Zagreb Index | 82 |

| Kier & Hall Kappa 1 | 10.23 |

| Kier & Hall Kappa 2 | 4.08 |

These indices, among many others, can be used as independent variables in the development of predictive QSAR and QSPR models.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are fundamental in modern drug discovery, allowing for the prediction of the activity of novel compounds and the optimization of lead structures. While no specific QSAR studies have been published focusing solely on this compound, the extensive research on benzimidazole derivatives provides a clear framework for the types of QSAR models that could be developed.

QSAR studies on benzimidazole derivatives have employed a wide range of descriptors, including constitutional, topological, electrostatic, and quantum-chemical parameters. biointerfaceresearch.com For instance, in a study on a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives with antiprotozoal activity, descriptors such as the chiV1 and chi3Cluster connectivity indices, and the hydrophobic area (XAHydrophobicArea) were found to be significant in the developed QSAR model. researchgate.netmdpi.com This suggests that both the topology and the hydrophobic characteristics of the molecules play a crucial role in their biological activity.

Another common approach in QSAR modeling of benzimidazole derivatives involves the use of 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods build a 3D model of the ligand-receptor interaction space by calculating steric and electrostatic fields around the molecules. Such studies have been successful in elucidating the structure-activity relationships of benzimidazole derivatives as antagonists for various receptors.

The general paradigm for developing a QSAR model for a series of analogs of this compound would involve the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including those mentioned in the tables above, would be calculated for each compound in the series.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to establish a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new compounds.

By applying these established QSAR paradigms, the structural features of this compound could be systematically modified to design new derivatives with potentially enhanced biological activities.

Mechanistic Biological Investigations of 2 1 Ethyl 1h Benzimidazol 2 Yl Ethanamine and Benzimidazole Ethanamine Derivatives in Vitro Focus

In Vitro Cellular Activity Profiles

Cytotoxic and Anti-proliferative Effects on Cultured Cell Lines

Benzimidazole (B57391) derivatives have demonstrated significant cytotoxic and anti-proliferative effects across a variety of cultured human cancer cell lines. These compounds often act as bioreductive agents, showing enhanced activity under hypoxic (low oxygen) conditions characteristic of solid tumors. nih.gov

One study synthesized a series of new benzimidazole derivatives and tested their anti-proliferative effects on tumor cell lines under both normal (normoxia) and hypoxic conditions. nih.gov Several compounds exhibited potent cytotoxic activity, with some showing specific efficacy in hypoxic environments. nih.gov For instance, compound 8 from the series was identified as the most cytotoxic against human lung adenocarcinoma A549 cells under hypoxia. nih.gov Furthermore, analysis of caspase-3/7 activity confirmed that compounds 7 , 8 , 13 , and 14 induced cell death via apoptosis after a 48-hour exposure. nih.gov

Another study focused on the impact of benzimidazole derivatives on NF-κB expression in breast cancer cell lines T47D and MCF7. nih.gov Compound 3 in this study was highly cytotoxic to T47D cells, especially in hypoxic conditions, with an IC₅₀ of 0.31 ± 0.06 nM. nih.gov The pro-apoptotic activity of these compounds was linked to the transactivation of the bax gene. nih.gov

A separate class of benzimidazole-based derivatives was developed as potential dual inhibitors of EGFR and BRAFV600E. mdpi.com These compounds were screened against the NCI-60 panel of human cancer cell lines. mdpi.com Compounds 4c , 4e , and 4g showed broad and potent anti-proliferative activity. mdpi.com Notably, compound 4c displayed strong selectivity against the leukemia subpanel. mdpi.com

The table below summarizes the cytotoxic activity of selected benzimidazole derivatives on various cancer cell lines.

| Compound ID | Cell Line | Condition | Activity Metric | Value | Reference |

| Compound 8 | A549 (Lung) | Hypoxia | Most Cytotoxic in Series | - | nih.gov |

| Compound 3 | T47D (Breast) | Hypoxia | IC₅₀ | 0.31 ± 0.06 nM | nih.gov |

| Compound 4c | Leukemia Panel | Normoxia | High Selectivity | Selectivity Ratio: 5.96 (GI₅₀) | mdpi.com |

| Compound 7n | SK-Mel-28 (Melanoma) | Normoxia | IC₅₀ | 2.55 to 17.89 µM | nih.gov |

| Compound 7u | SK-Mel-28 (Melanoma) | Normoxia | IC₅₀ | 2.55 to 17.89 µM | nih.gov |

| Compound 64 | Various Cancer Lines | Normoxia | Most Potent in Series | - | mdpi.com |

This table is interactive. Sort and filter to explore the data.

Antimicrobial Spectrum and Efficacy (e.g., antibacterial, antifungal, antiprotozoal)

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents, with derivatives showing a broad spectrum of activity against bacteria, fungi, and protozoa. nih.gov

Antibacterial Activity

A synthesized library of 53 benzimidazole derivatives was screened against medically relevant bacterial strains. nih.gov The structure-activity relationship (SAR) analyses indicated that antimicrobial activity is highly dependent on the substituents attached to the benzimidazole ring. nih.gov Certain compounds displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) comparable to the standard drug ciprofloxacin. nih.gov Another study found that some novel pyrazole-attached benzimidazoles were active against both Gram-positive and Gram-negative bacteria, with compounds having electron-withdrawing groups showing superior activity. nih.gov

Antifungal Activity

Benzimidazole ethanamine derivatives have shown remarkable antifungal activities. nih.gov A screening of a series of 2-ethanamine benzimidazole derivatives revealed potent effects against both unicellular and filamentous fungi. nih.gov In a separate study, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole were among the most effective antifungal compounds tested. nih.gov The research highlighted that alkylbenzimidazoles are generally more active than alkylbenzotriazoles. nih.gov Some synthesized compounds were effective against Candida species known to be resistant to fluconazole (B54011) and itraconazole. nih.gov

Antiprotozoal Activity

Benzimidazole derivatives are well-established antiprotozoal agents. nih.govnih.gov They have shown significant in vitro activity against parasites like Trichomonas vaginalis and Giardia lamblia. nih.gov Mebendazole, flubendazole, and fenbendazole (B1672488) were particularly potent, with 50% inhibitory concentrations (IC₅₀) in the range of 0.005 to 0.16 µg/ml. nih.gov Another study synthesized a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives that exhibited strong activity against T. vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC₅₀ values in the nanomolar range, surpassing the efficacy of the standard drug metronidazole. researchgate.net

The table below presents the antimicrobial efficacy of various benzimidazole derivatives.

| Derivative Class | Target Organism | Efficacy Metric | Key Findings | Reference |

| 2-Ethanamine Benzimidazoles | Candida albicans, Aspergillus fumigatus | Zone of Inhibition | Remarkable antifungal activity | nih.gov |

| 5-Halo Substituted Benzimidazoles | MRSA | MIC | Comparable to Ciprofloxacin | nih.gov |

| Pyrazole-attached Benzimidazoles | S. aureus, E. coli | MIC | Electron-withdrawing groups enhance activity | nih.gov |

| Alkylbenzimidazoles | Candida spp., Aspergillus spp. | MIC | 1-nonyl and 1-decyl derivatives most potent | nih.gov |

| Mebendazole, Flubendazole | T. vaginalis, G. lamblia | IC₅₀ | 0.005 - 0.16 µg/ml | nih.gov |

| Imidazolyl-benzimidazoles | T. vaginalis, G. intestinalis, E. histolytica | IC₅₀ | Nanomolar range; more potent than metronidazole | researchgate.net |

This table is interactive. Sort and filter to explore the data.

Molecular Mechanism of Action Studies (In Vitro)

Enzyme Inhibition Kinetics and Specificity (e.g., thioredoxin reductase, cyclooxygenases)

The biological effects of benzimidazole derivatives are often traced to their ability to inhibit specific enzymes crucial for cell survival and proliferation.

Thioredoxin Reductase (TrxR) Inhibition

Gold(I) complexes featuring benzimidazole-derived N-heterocyclic carbene (NHC) ligands are potent inhibitors of the enzyme thioredoxin reductase (TrxR). acs.orgnih.gov TrxR is a key target for anticancer drugs due to its role in cellular redox balance. acs.org These gold(I) complexes selectively inhibited TrxR over the related enzyme glutathione (B108866) reductase, leading to significant antiproliferative effects in tumor cells. acs.orgnih.gov Detailed studies on one complex revealed that its activity was associated with a high increase in reactive oxygen species (ROS) formation and apoptosis induction. nih.gov

Cyclooxygenase (COX) Inhibition

Benzimidazole derivatives have been investigated as anti-inflammatory agents through their inhibition of cyclooxygenase (COX) enzymes. nih.gov A study involving in silico molecular docking showed that benzimidazole derivatives could bind to and inhibit both COX-1 and COX-2. plantarchives.org A separate study designed and synthesized a novel class of benzimidazole-thiazole hybrids as dual inhibitors of COX and 15-lipoxygenase (15-LOX). nih.gov Several of these hybrids exhibited significant and selective COX-2 inhibition, with IC₅₀ values as low as 0.045 µM. nih.gov For example, hybrid 15b was a highly potent dual COX-2/15-LOX inhibitor, with potency comparable to the selective COX-2 inhibitor celecoxib. nih.gov

The table below details the enzyme inhibition data for selected benzimidazole derivatives.

| Derivative Class | Target Enzyme | Inhibition Metric | Value | Reference |

| Gold(I) NHC-Benzimidazoles | Thioredoxin Reductase (TrxR) | Selective Inhibition | High selectivity over Glutathione Reductase | acs.orgnih.gov |

| Benzimidazole-Thiazole Hybrid 15b | COX-2 | IC₅₀ | 0.045 µM | nih.gov |

| Benzimidazole-Thiazole Hybrid 15b | 15-Lipoxygenase (15-LOX) | IC₅₀ | 1.67 µM | nih.gov |

| Benzimidazole-Thiazole Hybrid 16 | COX-2 | IC₅₀ | 0.045 - 0.075 µM | nih.gov |

| Dihydropyrazole Derivative 4b | COX-2 | IC₅₀ | 0.86 ± 0.02 µM | mdpi.com |

This table is interactive. Sort and filter to explore the data.

Receptor Binding Assays and Ligand-Target Interactions

Benzimidazole derivatives interact with a range of physiological receptors, explaining their diverse pharmacological profiles.

Opioid Receptor Binding

A class of synthetic opioids, known as nitazenes, is characterized by a benzimidazole core, often with a 1-(β-diethylaminoethyl) group, which is structurally related to 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine. wikipedia.orgresearchgate.net These compounds are potent µ-opioid receptor agonists. wikipedia.org Computational modeling of etazene, a benzimidazole opioid, at the µ-opioid receptor revealed key interactions, including π-π stacking with tyrosine (Y326) and tryptophan (W318) residues and a salt bridge with aspartate (D147). nih.gov These interactions are characteristic of opioid binding and are crucial for their agonist activity. nih.gov

Serotonin (B10506) and Histamine (B1213489) Receptor Binding

Benzimidazole-4-carboxamides and carboxylates have been developed as potent and selective antagonists for the 5-HT₄ serotonin receptor. nih.gov Binding assays showed that many of these compounds have subnanomolar affinity for the 5-HT₄ receptor with high selectivity over 5-HT₃, 5-HT₂A, and 5-HT₁A receptors. nih.gov Compounds 12 , 13 , 14 , and 15 were characterized as selective 5-HT₄ antagonists with pA₂ values ranging from 7.6 to 8.2. nih.gov

Other studies have explored benzimidazole derivatives as ligands for histamine receptors, which are important in neurotransmission and inflammation. nih.gov

Interference with Cellular Processes (e.g., microtubule dynamics, tubulin polymerization)

A primary mechanism for the anticancer and antiprotozoal activity of many benzimidazole derivatives is their interference with the polymerization of tubulin, a critical component of microtubules. mdpi.comnih.gov

Microtubules are essential for cell division (mitosis), intracellular transport, and maintaining cell structure. mdpi.com By inhibiting tubulin polymerization, benzimidazole compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent programmed cell death (apoptosis). nih.gov

Several studies have confirmed this mechanism. A series of 1H-benzimidazol-2-yl hydrazones were found to elongate the nucleation phase and slow the polymerization of tubulin in vitro, with an effect comparable to the known inhibitor nocodazole. nih.gov Molecular docking studies suggested these compounds bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov This binding site is a common target for benzimidazole-based tubulin inhibitors. mdpi.com

A newly designed class of benzimidazole derivatives also demonstrated potent tubulin polymerization inhibition. nih.gov The most active compounds, 7n and 7u , induced apoptosis and caused a dose-dependent arrest of the cell cycle in the G2/M phase, with compound 7n showing a tubulin polymerization inhibition IC₅₀ of 5.05±0.13 μM. nih.govresearchgate.net This mechanism is also responsible for the antiprotozoal action of compounds like mebendazole, which inhibit tubulin polymerization in parasites such as Giardia lamblia. nih.gov

The table below highlights the effects of benzimidazole derivatives on tubulin polymerization.

| Derivative Class | Effect | Mechanism | Potency (IC₅₀) | Reference |

| 1H-Benzimidazol-2-yl Hydrazones | Inhibition of Tubulin Polymerization | Elongates nucleation phase, slows polymerization | - | nih.gov |

| Benzimidazole Derivative 7n | Inhibition of Tubulin Polymerization | G2/M cell cycle arrest, apoptosis | 5.05 ± 0.13 μM | nih.gov |

| 2-Aryl-benzimidazole derivatives | Disruption of Microtubule Network | Binding to colchicine site of tubulin | - | mdpi.com |

| Pyrimidine-benzimidazole hybrids | Inhibition of Tubulin Polymerization | Impairment in cellular migration | - | researchgate.net |

| Mebendazole | Inhibition of Tubulin Polymerization | Antiprotozoal action | - | nih.gov |

This table is interactive. Sort and filter to explore the data.

Direct Biomolecular Interaction Studies (In Vitro)

The biological activity of benzimidazole derivatives is often rooted in their ability to directly interact with fundamental biomolecules. In vitro studies have been pivotal in elucidating these interactions, particularly with DNA and biologically significant metal ions.

DNA Binding and Intercalation Mechanisms

The interaction between small molecules and DNA is a primary mechanism for many anticancer and antimicrobial agents. heraldopenaccess.us Benzimidazole derivatives, possessing a planar aromatic structure, are well-suited to interact with the DNA double helix through several non-covalent mechanisms, primarily intercalation and groove binding. researchgate.netbohrium.comresearchgate.net

Intercalation involves the insertion of the planar benzimidazole ring system between the base pairs of the DNA strand. nih.govwikipedia.org This insertion causes a structural distortion of the DNA, unwinding the helix and increasing the distance between adjacent base pairs. wikipedia.org This deformation can interfere with crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. researchgate.netnih.gov The efficiency of intercalation is often studied using techniques like fluorescence spectroscopy, where the displacement of a known intercalating dye, such as ethidium (B1194527) bromide, is measured. heraldopenaccess.usnih.gov A decrease in the fluorescence of the DNA-ethidium bromide complex upon the addition of a benzimidazole derivative suggests competitive binding and intercalation. heraldopenaccess.us

Groove binding is another significant interaction mode, where the molecule fits into the minor or major grooves of the DNA helix. researchgate.net Most benzimidazole derivatives tend to act as minor groove binders, particularly at AT-rich sequences. researchgate.net This interaction is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the edges of the base pairs in the groove.

Spectroscopic methods such as UV-Vis absorption, fluorescence, and circular dichroism (CD) are employed to study these interactions. nih.gov For instance, changes in the CD spectrum of DNA upon the addition of a benzimidazole compound can indicate structural alterations, such as those caused by intercalation. nih.gov The binding affinity of these derivatives to DNA can be quantified by a binding constant (Kb), with higher values indicating stronger interaction.

Table 1: DNA Interaction Data for Representative Benzimidazole Derivatives This table is illustrative, based on typical findings in the literature.

| Compound/Complex | Interaction Mode | Binding Constant (Kb) (M-1) | Technique Used |

|---|---|---|---|

| Pyridine-benzimidazole Cu(II) Complex | Intercalation nih.gov | ~104 - 105 | Absorption Titration, Ethidium Bromide Displacement nih.govrsc.org |

| Polypyridyl Cu(II) Benzimidazole Complex | Minor Groove Binding rsc.org | ~104 | Fluorescence Quenching, Molecular Docking rsc.org |

| Symmetrical 1,2-Phenylenediamine Schiff's Base Derivative | Intercalation heraldopenaccess.us | High KSV value indicates strong binding | Ethidium Bromide Competition Assay heraldopenaccess.us |

Metal Chelation with Biologically Relevant Ions

Benzimidazole derivatives are effective chelating agents, capable of forming stable complexes with various transition metal ions. nih.gov This ability is primarily due to the presence of nitrogen donor atoms within the imidazole (B134444) ring structure. nih.gov The chelation of biologically relevant metal ions such as copper (Cu2+), zinc (Zn2+), and iron (Fe3+) is of particular interest, as the balance of these ions is crucial for numerous physiological processes. nih.govresearchgate.netmdpi.com

The coordination chemistry of these systems is vital; metal complexes of benzimidazole-derived ligands often exhibit enhanced biological activity compared to the free organic compounds. nih.govrsc.org For example, zinc (II) complexes with benzimidazole derivatives have been synthesized and studied for their potential anticancer applications. nih.gov Zinc is an essential element for the activity of antioxidant enzymes, and its chelation can impact cellular health. nih.gov Similarly, copper and iron are essential micronutrients, but their excess can lead to toxic oxidative stress. researchgate.net Chelating agents can help manage the levels of these ions. researchgate.netmdpi.com

The formation of these metal complexes is typically studied using potentiometric pH titrations to determine the stability constants of the resulting chelates in aqueous solutions. nih.gov The stability of these complexes is a key factor in their biological potential.

Table 2: Stability Constants for Metal Complexes with a Benzimidazole Derivative Data based on findings for (1H-benzimidazol-2-yl-methyl)phosphonate (Bimp2-) at 25°C and I = 0.1 M. nih.gov

| Metal Ion (M2+) | log KM(Bimp) |

|---|---|

| Cu2+ | 9.19 |

| Zn2+ | 6.23 |

| Co2+ | 5.77 |

| Mn2+ | 4.75 |

| Ca2+ | 3.32 |

| Mg2+ | 3.16 |

Structure-Activity Relationship (SAR) Derivation and Optimization Strategies

The biological activity of benzimidazole derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents on the benzimidazole scaffold influence potency, selectivity, and mechanistic pathways, thereby guiding the design of more effective compounds. nih.govresearchgate.netrsc.org

Influence of N-Alkyl Substituents on Biological Potency and Selectivity

The substituent at the N-1 position of the benzimidazole ring significantly impacts the molecule's biological profile. nih.govresearchgate.net Varying the N-alkyl group, such as the ethyl group in this compound, can modulate properties like lipophilicity, which in turn affects cell membrane permeability and target interaction.

Studies have shown that the nature and size of the N-substituent can greatly influence biological potency and selectivity. For instance, in a series of N-substituted benzimidazole-derived Schiff bases, the substituent at the N-atom was found to have a pronounced impact on antiproliferative and antiviral activity. mdpi.comresearchgate.net An N-hexyl substituted derivative showed broad but modest activity against several cancer cell lines, while an N-phenyl substituted derivative displayed strong and selective antiproliferative activity. mdpi.comresearchgate.net Similarly, in another study, the inclusion of an N-benzyl group was found to enhance the lipophilicity of certain benzimidazole derivatives. researchgate.net

Table 3: Effect of N-1 Substituent on Biological Activity This table is illustrative, compiling general trends from SAR studies. mdpi.comresearchgate.netresearchgate.net

| N-1 Substituent | Observed Effect on Activity/Property |

|---|---|

| H (unsubstituted) | Often serves as a baseline for comparison. |

| Small Alkyl (e.g., Methyl, Ethyl) | Can fine-tune lipophilicity and steric profile. |

| Longer Alkyl (e.g., Hexyl) | Increases lipophilicity; can lead to broad but modest activity. mdpi.com |

| Aryl (e.g., Phenyl) | Can introduce π-stacking interactions; led to potent and selective antiproliferative activity. mdpi.comresearchgate.net |

| Benzyl | Enhances lipophilicity. researchgate.net |

Role of Benzimidazole Ring Substituents on Mechanistic Pathways

Substitutions on the benzene (B151609) portion of the benzimidazole nucleus, particularly at the C5 and C6 positions, are critical determinants of biological activity and mechanism. nih.govresearchgate.net The electronic properties of these substituents—whether they are electron-donating (e.g., -OCH3, -NH2) or electron-withdrawing (e.g., -Cl, -NO2)—can alter the electron density of the entire ring system. This, in turn, influences how the molecule interacts with its biological target. nih.govnih.gov

For example, SAR studies on anti-inflammatory benzimidazoles revealed that electron-withdrawing groups at the 6-position could lead to higher potency compared to electron-donating groups. nih.gov In a series of antimicrobial benzazoles, electron-withdrawing groups like chlorine or nitro at position 5 of the heterocyclic nucleus were found to increase potency against C. albicans. esisresearch.org The specific mechanism of action can also be affected. For instance, different substituents on the benzimidazole ring of antiviral compounds like BDCRB influence their selectivity and potency against specific viruses by altering their interaction with viral enzymes or DNA processing. nih.gov

Table 4: Influence of Benzene Ring Substituents on Activity This table summarizes general findings from SAR studies. nih.govesisresearch.org

| Position | Substituent | General Effect on Activity |

|---|---|---|

| C5 / C6 | -Cl (Chloro) | Electron-withdrawing; often increases potency. esisresearch.org |

| C5 / C6 | -NO2 (Nitro) | Strongly electron-withdrawing; can enhance activity. nih.govesisresearch.org |

| C6 | -OCH3 (Methoxy) | Electron-donating; led to lower potency in some anti-inflammatory series. nih.gov |

| C5 | -SO2NH2 (Sulfamoyl) | Can confer specific receptor antagonism (e.g., cannabinoid receptor). nih.govresearchgate.net |

Conformational Effects on Ligand-Target Recognition

The three-dimensional shape, or conformation, of a molecule is paramount for its recognition by and binding to a biological target. For derivatives like this compound, the flexibility of the ethanamine side chain and the rotational freedom around single bonds allow the molecule to adopt various conformations. Only specific conformations may fit optimally into the binding pocket of a target protein or intercalate effectively with DNA. researchgate.net

Molecular modeling and docking studies are invaluable tools for visualizing these ligand-target interactions and understanding the conformational requirements for binding. nih.govnih.gov These studies can identify key amino acid residues involved in ligand recognition and suggest the most stable binding mode. researchgate.netnih.gov For example, docking studies on benzimidazole derivatives as CB2 receptor ligands helped to identify the key contacts involved in their agonist or inverse agonist behavior, highlighting the importance of the ligand's conformation. nih.gov The nature and position of substituents can influence the molecule's preferred conformation through steric hindrance or intramolecular interactions, thereby affecting its binding affinity and biological activity.

Investigation of In Vitro Neuroprotective Properties

While direct in vitro neuroprotective studies on the specific compound This compound are not extensively detailed in the reviewed literature, the broader class of benzimidazole derivatives has been the subject of numerous investigations for their potential to combat neurodegeneration. These studies provide a foundational understanding of the likely mechanisms through which compounds like this compound might exert neuroprotective effects. The primary focus of this research has been on mitigating oxidative stress and neuroinflammation, key pathological features in many neurodegenerative diseases. nih.govnih.gov

In vitro models are crucial for dissecting the molecular mechanisms of neuroprotection. frontiersin.org These models allow for the controlled study of cellular processes, such as neurite outgrowth and the response to neurotoxic insults, providing insights into a compound's efficacy before moving to more complex in vivo studies. mdbneuro.com For instance, the neurodegeneration index, which measures neurite area and blebbing, is a key metric in these assays. mdbneuro.com

Research into benzimidazole derivatives frequently employs cell culture models where neuronal cells are exposed to toxins to simulate the neurodegenerative process. A common model utilizes ethanol (B145695) to induce neurotoxicity, leading to increased oxidative stress and inflammation. nih.gov In these settings, the neuroprotective potential of various benzimidazole compounds is assessed.

Studies on related benzimidazole acetamide (B32628) derivatives have shown that they can attenuate ethanol-induced neurodegeneration. nih.gov The proposed mechanism involves the modulation of the ROS/TNF-α/NF-κB/COX2 pathway, ultimately preventing neuronal apoptosis. nih.gov These findings suggest that a key neuroprotective strategy for this class of compounds is the targeting of multiple steps in the neuroinflammatory cascade. nih.govnih.gov

The versatility of the benzimidazole nucleus allows for the synthesis of a wide array of derivatives with diverse biological activities. researchgate.net Investigations into these derivatives have revealed their potential to act as potent free-radical scavengers and to enhance the activity of endogenous antioxidant enzymes. nih.govresearchgate.net Molecular docking studies have further supported these findings, showing that benzimidazole derivatives can bind to key inflammatory targets such as TNF-α and NLRP3. nih.govresearchgate.net

The following table summarizes the observed in vitro neuroprotective effects of various benzimidazole derivatives from the literature, which could be indicative of the potential properties of this compound.

| Derivative Class | In Vitro Model | Key Findings | Potential Mechanism of Action |

| Benzimidazole Acetamide Derivatives | Ethanol-induced neurodegeneration in rat brain tissue cultures | Attenuated oxidative stress and neuroinflammation. nih.gov | Modulation of ROS/TNF-α/NF-κB/COX2 pathway. nih.gov |

| Substituted Benzimidazole Compounds | Not specified in detail | Showed potential as multi-step targeting neuroprotectants. nih.govnih.gov | Affinity for various receptors involved in neurodegeneration. nih.govnih.gov |

| General Benzimidazole Derivatives | Not specified in detail | Acted as free radical scavengers and augmented endogenous antioxidant proteins. nih.govresearchgate.net | Inhibition of inflammatory cytokines. nih.govresearchgate.net |

The following table details the specific molecular targets that have been identified in in vitro and molecular docking studies of benzimidazole derivatives, highlighting their potential as anti-inflammatory and antioxidant agents.

| Molecular Target | Effect of Benzimidazole Derivatives | Implication for Neuroprotection |

| TNF-α | Excellent binding affinity in docking studies. nih.govresearchgate.net | Reduction of a key pro-inflammatory cytokine. |

| NF-κB | Inhibition of this transcription factor. nih.gov | Downregulation of inflammatory gene expression. |

| COX2 | Decreased expression. nih.gov | Reduction of an enzyme involved in inflammatory prostaglandin (B15479496) synthesis. |

| NLRP3 Inflammasome | Excellent binding affinity in docking studies. nih.govresearchgate.net | Inhibition of a key component of the innate immune response implicated in neuroinflammation. |

| Reactive Oxygen Species (ROS) | Scavenging of free radicals. nih.govresearchgate.net | Reduction of oxidative stress and cellular damage. |

While these findings are promising for the broader class of benzimidazole derivatives, it is crucial to note the absence of specific in vitro neuroprotective data for this compound in the reviewed scientific literature. Future research should focus on investigating this specific compound to determine if it shares the neuroprotective properties of its structural relatives.

Advanced Research Applications and Methodological Contributions of Benzimidazole Ethanamine Derivatives

Utility as Chemical Probes for Cellular Pathway Elucidation

Benzimidazole (B57391) derivatives are a promising platform for the development of fluorescent probes due to their unique electronic properties, biocompatibility, and synthetic versatility. researchgate.net These probes are instrumental in molecular recognition, bioimaging, and the diagnosis of diseases. researchgate.net Their effectiveness stems from their strong fluorescence emission and the ability to design them to form stable complexes with a wide range of analytes, including metal ions, biothiols, proteins, and nucleic acids. researchgate.net

Researchers have engineered advanced benzimidazole-based probes for specific and challenging tasks in cellular biology. For instance, "clickable" probes have been developed for the covalent labeling of protein arginine deiminases (PADs), a family of enzymes linked to autoimmune diseases and cancers. nih.gov These probes, such as BB-F-Yne, are cell-permeable and highly specific for PADs, allowing for their identification and the characterization of their activity in cellular systems. nih.gov This activity-based protein profiling is crucial for target engagement assays and for understanding the efficacy and off-target effects of potential inhibitors. nih.gov

Furthermore, benzimidazole derivatives have been adapted for live-cell imaging applications. While many benzimidazoles fluoresce in the UV region, which is less suitable for cellular studies, researchers have overcome this by incorporating moieties like anthracene. nih.gov This modification shifts the fluorescence to the visible spectrum, enabling the creation of probes like ABIA (2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole-acrylamide), which can selectively detect crucial biomolecules such as cysteine in vitro and within live cells. nih.gov The development of such tools allows for the real-time tracking of analytes and the elucidation of their roles in cellular pathways. nih.gov

Role in Preclinical Drug Discovery Efforts (as lead compounds)

The benzimidazole scaffold is a cornerstone in drug discovery, with its derivatives showing a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. srrjournals.comnih.gov The ethanamine side chain, in particular, provides a key vector for modification and interaction with biological targets.

In the realm of anti-infective agents, benzimidazole derivatives have demonstrated significant potential. A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole compounds were synthesized and tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. researchgate.net Many of these derivatives exhibited potent activity, with IC50 values in the nanomolar range, surpassing the efficacy of metronidazole, a standard-of-care antiprotozoal drug. researchgate.net

The anticancer potential of these derivatives is also an area of intense investigation. N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown antiproliferative activity against triple-negative breast cancer cell lines (MDA-MB-231). nih.gov One promising compound, 2g, also displayed significant antibacterial activity, highlighting a potential dual-action therapeutic approach. nih.gov The proposed mechanism for their anticancer effect involves the disruption of the mitochondrial membrane potential, leading to the release of proapoptotic factors that trigger cell death. nih.gov Other research has focused on designing benzimidazole-based molecules to act as specific enzyme inhibitors. For example, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives were developed as potent inhibitors of the V600E mutated BRAF kinase, a key driver in many cancers. nih.gov

| Derivative Class | Therapeutic Area | Target/Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | Antiprotozoal | T. vaginalis, G. intestinalis, E. histolytica | Showed strong activity with IC50 values in the nanomolar range, often exceeding the potency of metronidazole. | researchgate.net |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Anticancer / Antibacterial | MDA-MB-231 (Breast Cancer), S. aureus | Compound 2g showed significant antiproliferative and antibacterial activity. The proposed target is Dihydrofolate reductase (DHFR). | nih.gov |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives | Anticancer | V600E BRAF Kinase | Compound 12l demonstrated potent inhibition with an IC50 of 0.49 µM. | nih.gov |

| Substituted Benzimidazoles | Anticancer | MCF7 (Breast Cancer) | Compound 22 was the most potent, with an IC50 of 0.9 µM, significantly stronger than the standard 5-fluorouracil. | nih.gov |

Building Blocks in Synthetic Organic Chemistry for Complex Architectures

The 2-(1H-benzimidazol-2-yl)ethanamine framework is a highly valuable building block in synthetic organic chemistry. biosynth.com Its structure, featuring a reactive primary amine and a modifiable benzimidazole core, allows for its use as a scaffold to construct larger, more complex, and functionally diverse molecules. organic-chemistry.orgnih.gov

The versatility of this scaffold is evident in the synthesis of novel therapeutic agents. For example, the core structure is used as an intermediate in the creation of potent cyclin-dependent kinase 1 (CDK1) inhibitors. biosynth.com A patent for the pharmaceutical compound Bilastine, an antihistamine, describes the synthesis of a key intermediate, 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid. google.com This complex molecule is constructed upon a 1-(2-ethoxyethyl)-1H-benzimidazol-2-yl moiety, which is structurally analogous to the title compound, demonstrating the industrial relevance of this chemical family as foundational synthetic units. google.com

Furthermore, the benzimidazole ethanamine linker is utilized in creating sophisticated molecules for targeted therapies. In the development of V600E BRAF inhibitors, a terminal sulfonamide group was linked to a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine core via either an ethylamine (B1201723) or propylamine (B44156) bridge, showcasing how the ethylamine portion can serve as a flexible linker to connect different pharmacophores. nih.gov The fundamental reactions to create the benzimidazole ring itself, such as the condensation of o-phenylenediamines with various reagents, are well-established, making this building block readily accessible for complex synthetic endeavors. organic-chemistry.org

Development of Multitarget-Directed Ligands (MTDLs) for Polypharmacology

Complex multifactorial diseases like Alzheimer's have spurred a shift from the "one-target, one-drug" paradigm towards polypharmacology, which utilizes single chemical entities designed to interact with multiple targets. nih.gov Benzimidazole derivatives are exceptionally well-suited for the development of these Multitarget-Directed Ligands (MTDLs) due to their versatile binding capabilities and synthetic tractability. nih.govmdpi.com

A prime example is the creation of benzimidazole-carboxamides as potential treatments for Alzheimer's disease. mdpi.com These compounds were designed to simultaneously target two distinct pathological pathways by acting as both anticholinesterase agents and ligands for serotonin (B10506) receptors (5-HT4R and 5-HT7R). mdpi.com Molecular modeling and in vitro experiments confirmed that these compounds could effectively bind to these multiple targets, with compound 13 emerging as a promising lead for further development. mdpi.com

The MTDL concept also extends to cancer and infectious diseases. Certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have been shown to possess a combination of antiproliferative, antifungal, and antibacterial activities. nih.gov This broad spectrum of activity suggests that a single compound could potentially address both the primary cancer and the secondary opportunistic infections that often affect immunocompromised patients, embodying the core principle of polypharmacology. nih.gov The design of such MTDLs often involves linking different pharmacophores, a strategy where the benzimidazole ethanamine scaffold can serve as a core or a linker to achieve the desired multi-target profile. researchgate.net

Exploration in Materials Science for Functional Materials

Beyond pharmacology, the benzimidazole scaffold has found novel applications in the field of materials science, particularly in the development of advanced functional materials.

A significant breakthrough has been the discovery of ferroelectricity in simple, organic, hydrogen-bonded benzimidazole crystals. researchgate.net Research has shown that molecules like 2-methylbenzimidazole (B154957) can form hydrogen-bonded chains that are bistable in electric polarity. researchgate.net This allows for electrical switching through proton tautomerism, resulting in robust ferroelectricity at and above room temperature with a high electric polarization of 5–10 μC cm⁻². researchgate.net The chemical diversity of benzimidazole substituents offers a pathway to engineer new lead-free and rare-metal-free ferroelectric devices. researchgate.net

Benzimidazole derivatives are also used to enhance the properties of high-performance polymers. When benzimidazole-containing diamines are copolymerized into polyimide (PI) films, they significantly improve the material's thermal stability and dielectric properties. nih.gov The rigid, conjugated benzimidazole rings and the hydrogen bonds they form help to pack the polymer chains more closely, increasing the glass transition temperature and lowering the coefficient of thermal expansion. nih.gov These enhanced PI films are ideal substrates for flexible electronic devices. nih.gov

Another application in materials science is corrosion inhibition. Benzimidazole derivatives have proven to be effective corrosion inhibitors for mild steel in acidic environments. scispace.com The nitrogen atoms and the aromatic ring of the benzimidazole molecule act as anchoring sites, allowing the compound to adsorb onto the metal surface and form a protective film against corrosion. scispace.com

Future Research Directions and Translational Perspectives for Benzimidazole Ethanamine Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is crucial for the sustainable production of pharmacologically active compounds. Traditional methods for synthesizing benzimidazoles often involve harsh conditions, such as high temperatures and the use of strong acids or hazardous solvents. mdpi.comscispace.com Green chemistry approaches offer a promising alternative, aiming to reduce waste, energy consumption, and the use of toxic reagents. mdpi.comniscpr.res.in

Future research should focus on optimizing and applying these green methodologies to the synthesis of 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine and its analogs. Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. scispace.comnih.govpharmainfo.in The application of microwave-assisted synthesis to the N-alkylation of a 2-(benzimidazol-2-yl)ethanamine precursor with an ethyl group could offer a rapid and efficient route to the target compound. nih.govpreprints.org A notable advantage is the potential for solvent-free conditions, further enhancing the green credentials of the synthesis. mdpi.commdpi.com

Catalyst Development: The use of novel and recyclable catalysts can significantly improve the efficiency and sustainability of benzimidazole (B57391) synthesis. chemmethod.com Research into catalysts like Erbium(III) triflate (Er(OTf)3) has shown promise in the solvent-free, microwave-assisted synthesis of 1,2-disubstituted benzimidazoles, achieving high yields in short reaction times. mdpi.commdpi.com Exploring the utility of such catalysts for the specific synthesis of N-ethylated benzimidazole ethanamines is a valuable avenue for future work.

One-Pot Reactions: Designing multi-component, one-pot reactions streamlines the synthetic process by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing waste. niscpr.res.in Developing a one-pot protocol for the synthesis of this compound, potentially combining the cyclization to form the benzimidazole ring and subsequent N-alkylation, would be a significant advancement.

| Methodology | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Conventional Heating | Well-established procedures | Baseline method for comparison | mdpi.comscispace.com |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free conditions | Rapid and efficient N-ethylation and/or cyclization | scispace.comnih.govpharmainfo.inpreprints.org |

| Green Catalysis (e.g., Er(OTf)3) | High efficiency, recyclability, mild reaction conditions | Catalyzing the key condensation and/or alkylation steps | mdpi.commdpi.comchemmethod.com |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps | Streamlined synthesis from basic precursors | niscpr.res.in |

Deepening Mechanistic Understanding through Advanced Biophysical Techniques

A thorough understanding of how this compound interacts with its biological targets at a molecular level is fundamental for its development as a therapeutic agent. Advanced biophysical techniques provide powerful tools to elucidate these mechanisms. nih.gov

Future research should employ a suite of these techniques to study the binding kinetics, thermodynamics, and structural basis of the interactions between the compound and its targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for providing detailed structural information about molecules in solution. For this compound, 1H and 13C NMR would confirm its structure and could be used to study its interaction with target proteins. acs.orgnih.govresearchgate.net For instance, chemical shift perturbation studies can identify the binding interface on a protein upon ligand binding.

Mass Spectrometry (MS): MS is a highly sensitive technique for determining the molecular weight of compounds and can be used to study non-covalent protein-ligand complexes. journalijdr.comresearchgate.net Techniques like Electrospray Ionization (ESI)-MS can confirm the identity and purity of the synthesized compound and can also be used to study its binding to target proteins. journalijdr.comiaea.org

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its target protein. This information is crucial for understanding the specific molecular interactions that govern binding and for guiding rational drug design efforts.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov This data is essential for understanding the driving forces behind the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. nih.gov It can determine the association (kon) and dissociation (koff) rate constants of the compound with its target, providing a more dynamic picture of the interaction than equilibrium-based methods.

| Technique | Information Gained | Relevance for this compound Research | References |

|---|---|---|---|

| NMR Spectroscopy | Structural confirmation, ligand-protein interaction mapping | Elucidating binding mode and conformational changes | acs.orgnih.govresearchgate.net |

| Mass Spectrometry | Molecular weight confirmation, stoichiometry of complexes | Confirming compound identity and studying non-covalent interactions | journalijdr.comresearchgate.netiaea.org |

| X-ray Crystallography | High-resolution 3D structure of the complex | Visualizing precise binding interactions for rational design | nih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) | Understanding the thermodynamics of target binding | nih.gov |

| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rate constants | Characterizing the kinetics of the binding interaction | nih.gov |

Identification of Undiscovered Biological Targets and Pathways

The broad spectrum of biological activities reported for benzimidazole derivatives suggests that this class of compounds may interact with multiple cellular targets and pathways. journalijdr.commjcce.org.mk Identifying novel targets for this compound is a key step toward uncovering new therapeutic applications.

Future research should leverage modern chemical biology and -omics approaches to systematically identify the protein targets of this compound.

Proteomics-Based Target Identification: This approach involves using the compound as a "bait" to "fish out" its binding partners from a complex mixture of cellular proteins. korea.ac.krnih.gov Techniques such as affinity chromatography coupled with mass spectrometry can be employed. A synthesized, immobilized version of this compound could be used to capture its interacting proteins from cell lysates, which are then identified by mass spectrometry.

Computational Target Prediction: In silico methods, such as reverse docking and pharmacophore modeling, can be used to screen large databases of protein structures to predict potential binding partners for the compound based on its chemical structure. nih.gov These computational predictions can then be validated experimentally.

Phenotypic Screening and Pathway Analysis: High-throughput phenotypic screening of the compound across a panel of different cell lines can reveal unexpected biological activities. Subsequent transcriptomic and proteomic analyses of treated cells can then help to elucidate the underlying molecular pathways that are perturbed by the compound, providing clues to its mechanism of action and potential targets. researchgate.net

Rational Design Strategies for Improved Compound Profiles

Rational drug design aims to optimize the pharmacological properties of a lead compound through iterative cycles of design, synthesis, and testing. 182.160.97slideshare.net For this compound, rational design strategies can be employed to improve its potency, selectivity, and pharmacokinetic profile.

Future research in this area should be guided by structure-activity relationship (SAR) studies and computational modeling.

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the chemical structure of the lead compound and evaluating the effect of these changes on its biological activity. mdpi.comdiva-portal.org For this compound, modifications could be made to the ethyl group at the N1-position, the ethanamine side chain at the C2-position, and the benzene (B151609) ring of the benzimidazole core. The resulting analogs would then be tested to determine how these structural changes affect target binding and cellular activity. diva-portal.orgresearchgate.net

Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into how the compound and its analogs bind to their target proteins. nih.govnih.gov This information can be used to predict which modifications are most likely to improve binding affinity and selectivity, thereby guiding the synthetic efforts in a more targeted manner.

Bioisosteric Replacement: This strategy involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, the ethanamine side chain could be replaced with other small, flexible linkers to explore different interactions with the target protein.

| Strategy | Approach | Goal for this compound | References |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure | Identify key structural features for optimal activity and selectivity | mdpi.comdiva-portal.orgresearchgate.net |

| Computational Modeling | Molecular docking and molecular dynamics simulations | Predict binding modes and guide the design of improved analogs | nih.govnih.gov |

| Bioisosteric Replacement | Replacement of functional groups with structurally similar ones | Enhance pharmacokinetic properties and target interactions | 182.160.97 |

Q & A

Q. What are the optimal synthetic routes for 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of a benzimidazole precursor. A common approach involves reacting 1H-benzimidazole with ethylamine under reflux in ethanol using sodium ethoxide as a catalyst . Optimization includes varying molar ratios (e.g., 1:1.2 benzimidazole:ethylamine), solvent selection (ethanol vs. methanol), and reaction time (6–12 hours). Purity is enhanced via recrystallization or column chromatography (silica gel, methanol/ethyl acetate eluent). Yield improvements (60–80%) are achieved by controlling temperature and catalyst concentration.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the ethyl group (δ 1.3–1.5 ppm, triplet for CH3; δ 3.0–3.2 ppm, quartet for CH2 adjacent to NH2) and aromatic protons (δ 7.2–8.1 ppm, multiplet for benzimidazole ring) .

- IR : Stretching vibrations for NH2 (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 215.3 g/mol) and fragments like [M-CH2CH2NH2]+ .

Q. What purification methods are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials.

- Column Chromatography : Silica gel with gradient elution (ethyl acetate to methanol) resolves polar byproducts.

- Acid-Base Extraction : Adjust pH to protonate the amine (HCl addition) and partition impurities .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL provides unambiguous bond lengths and angles. For example, if NMR suggests a planar benzimidazole ring but DFT calculations predict slight distortion, SCXRD can validate the geometry. Refinement protocols in WinGX address thermal motion and disorder. Discrepancies in NH2 positioning (e.g., rotational freedom) are resolved via Hirshfeld surface analysis .

Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for targets like DNA or enzymes.

- Cellular Uptake Studies : Fluorescent labeling (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy .

- ROS Generation : Use DCFH-DA probes to measure reactive oxygen species (ROS) in cancer cell lines (e.g., HeLa) treated with the compound .

Q. How can researchers address contradictory data in solubility and stability studies?

- Methodological Answer :

- Solubility : Compare results from shake-flask (aqueous/organic phase partitioning) vs. HPLC-UV methods. Adjust pH (e.g., 2–10) to identify ionizable groups affecting solubility .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., oxidation of ethyl group) and stabilize via lyophilization .

Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN) to predict binding poses.

- MD Simulations : GROMACS with CHARMM forcefield assesses binding stability (RMSD < 2 Å over 100 ns) .

- Metabolite Prediction : SwissADME or GLIDE identifies potential oxidation sites (e.g., ethyl group → hydroxyethyl metabolite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.